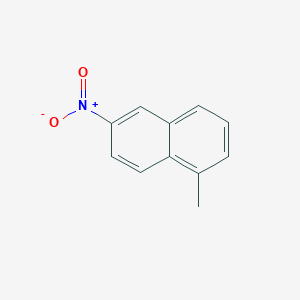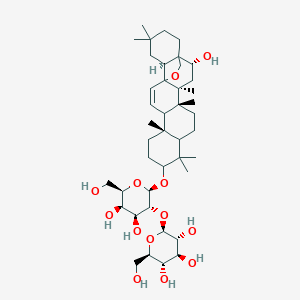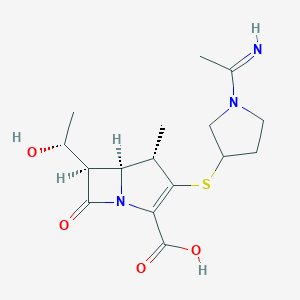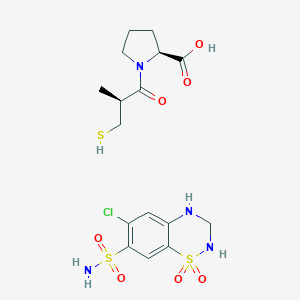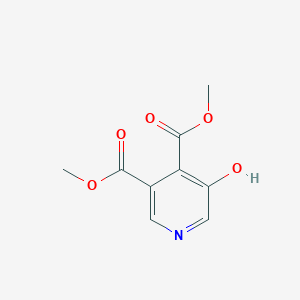![molecular formula C10H17NO2 B034994 (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] CAS No. 107869-78-3](/img/structure/B34994.png)
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a chemical compound that belongs to the class of bicyclic compounds. It has been identified as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties. The synthesis of this compound is complex and requires specific methods.2.2]octane].
Scientific Research Applications
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of addiction, depression, and anxiety disorders. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Mechanism Of Action
The mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is not fully understood. It is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. The compound may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Further research is needed to elucidate the exact mechanism of action of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane].
Biochemical And Physiological Effects
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. The compound has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has been found to have low toxicity and good tolerability in animal studies.
Advantages And Limitations For Lab Experiments
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has several advantages for lab experiments. It has been shown to have good solubility in water and organic solvents, which makes it easy to work with in the lab. The compound has also been found to have low toxicity and good tolerability in animal studies, which makes it a promising candidate for further research. However, the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is complex and requires specific methods, which may limit its use in some lab settings.
Future Directions
There are several future directions for research on (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, addiction, and depression. Another direction is to elucidate the exact mechanism of action of the compound, which may lead to the development of more targeted therapies. Additionally, future research could focus on optimizing the synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] to make it more accessible for use in lab settings. Overall, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
In conclusion, (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a complex compound with potential therapeutic applications. Its synthesis is challenging, but it has several advantages for lab experiments. Further research is needed to determine its efficacy in clinical trials and to elucidate its exact mechanism of action.
Synthesis Methods
The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] is a multistep process that involves the use of various reagents and catalysts. The first step involves the condensation of 1,3-dioxolane and 1-azabicyclo[2.2.2]octane in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain the desired compound. The synthesis of (2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] requires careful control of reaction conditions and purification steps to obtain a pure product.
properties
CAS RN |
107869-78-3 |
|---|---|
Product Name |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2/c1-8-12-7-10(13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m1/s1 |
InChI Key |
NUCNXJPAVKOMRW-HNHGDDPOSA-N |
Isomeric SMILES |
C[C@@H]1OCC2(O1)CN3CCC2CC3 |
SMILES |
CC1OCC2(O1)CN3CCC2CC3 |
Canonical SMILES |
CC1OCC2(O1)CN3CCC2CC3 |
synonyms |
2'-methylspiro-(1-azabicyclo(2.2.2.)octane-3,4'-(1,3)-dioxolane) AF 30 AF 30 hydrochloride, (2'R)-isomer AF 30 hydrochloride, (2'S) AF 30 hydrochloride, (trans)-isomer AF 30, (2'S)-isomer AF 30, (cis)-isomer AF 30, (trans)-isomer AF-30 AF30 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






